molecular formula C16H14Cl2FN3O2 B1663696 ZM 306416 hydrochloride

ZM 306416 hydrochloride

Cat. No. B1663696
M. Wt: 370.2 g/mol
InChI Key: SCUXIROMWPQVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291455B1

Procedure details

A mixture of 4-chloro-6,7-dimethoxyquinazoline hydrochloride (147 mg, 0.56 mmol), (prepared as described for the starting material in Example 2), and 4-chloro-2-fluoroaniline (82 mg, 0.56 mmol) in isopropanol (7 ml) was heated at reflux for 2 hours. The mixture was allowed to cool, the solid product collected by filtration, washed with isopropanol and dried to give 4-(4-chloro-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride (102 mg, 49%).
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:15][CH3:16])=[C:10]([O:13][CH3:14])[CH:11]=2)[N:6]=[CH:5][N:4]=1.[Cl:17][C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[C:20]([F:25])[CH:19]=1>C(O)(C)C>[ClH:2].[Cl:17][C:18]1[CH:24]=[CH:23][C:21]([NH:22][C:3]2[C:12]3[C:7](=[CH:8][C:9]([O:15][CH3:16])=[C:10]([O:13][CH3:14])[CH:11]=3)[N:6]=[CH:5][N:4]=2)=[C:20]([F:25])[CH:19]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
147 mg
Type
reactant
Smiles
Cl.ClC1=NC=NC2=CC(=C(C=C12)OC)OC
Step Two
Name
Quantity
82 mg
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)F
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(prepared
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the solid product collected by filtration
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.